molecular formula C29H29BrFN5O2S B2404121 4-((6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)benzamide CAS No. 422287-20-5

4-((6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)benzamide

Cat. No.: B2404121
CAS No.: 422287-20-5
M. Wt: 610.55
InChI Key: CMAVQFJJHBXACI-UHFFFAOYSA-N
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Description

4-((6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)benzamide is a complex synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. Its structure is characterized by a quinazolinone core, a known privileged scaffold in drug discovery, linked via a benzamide spacer to a 2-fluorophenyl-piperazine moiety. The quinazolinone component, particularly the 2-thioxo modification, is frequently associated with kinase inhibitory activity and has been explored in the development of anticancer agents [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7572330/]. The 2-fluorophenyl-piperazine group is a common pharmacophore found in ligands targeting neurotransmitter receptors, especially the serotonin 5-HT1A and 5-HT2A families, and the dopamine D2 receptor [https://pubs.acs.org/doi/10.1021/jm901333g]. This specific structural combination suggests potential application as a dual- or multi-target agent, possibly targeting both enzymatic pathways (e.g., kinases) and G-protein coupled receptors (GPCRs). Researchers can utilize this compound as a chemical probe to investigate complex signaling networks in cellular models of diseases such as cancer and neurological disorders. Its detailed mechanism of action and specific primary targets are areas of active investigation, making it a valuable tool for lead optimization and structure-activity relationship (SAR) studies. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

CAS No.

422287-20-5

Molecular Formula

C29H29BrFN5O2S

Molecular Weight

610.55

IUPAC Name

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]benzamide

InChI

InChI=1S/C29H29BrFN5O2S/c30-22-10-11-25-23(18-22)28(38)36(29(39)33-25)19-20-6-8-21(9-7-20)27(37)32-12-3-13-34-14-16-35(17-15-34)26-5-2-1-4-24(26)31/h1-2,4-11,18H,3,12-17,19H2,(H,32,37)(H,33,39)

InChI Key

CMAVQFJJHBXACI-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S)C5=CC=CC=C5F

solubility

not available

Origin of Product

United States

Biological Activity

The compound 4-((6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)benzamide is a synthetic derivative of quinazoline, a class of compounds known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, particularly in cancer treatment.

Structural Characteristics

This compound features a complex structure that includes:

  • A quinazoline core with a thioxo group.
  • A benzamide moiety that enhances its pharmacological properties.
  • A piperazine derivative , which contributes to its interaction with biological targets.

The molecular formula is C21H28BrN3O2SC_{21}H_{28}BrN_{3}O_{2}S, with a molecular weight of approximately 426.37 g/mol. The presence of bromine and sulfur atoms is significant, as they often influence the compound's reactivity and biological interactions.

The primary mechanism of action for this compound is its inhibition of Polo-like kinase 1 (Plk1) , a critical regulator in cell division and mitosis. Studies have demonstrated that this compound exhibits significant anti-proliferative effects on cancer cell lines characterized by Plk1 overexpression. Specifically, it has been shown to induce cell cycle arrest and apoptosis in various cancer models.

Anti-Cancer Properties

Research indicates that the compound possesses potent anti-cancer activity:

  • In vitro studies have revealed that it can inhibit the growth of multiple cancer cell lines, including breast and colon cancer cells.
  • The inhibition of Plk1 leads to the activation of apoptotic pathways, involving upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

Enzyme Inhibition

The compound also exhibits enzyme inhibition properties:

  • It has been assessed for its ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. Preliminary findings suggest it may serve as a dual inhibitor for COX-I and COX-II, potentially offering therapeutic benefits in inflammatory diseases .

Case Studies

Several studies have explored the biological activity of quinazoline derivatives similar to this compound:

StudyFindings
Demonstrated significant anti-proliferative effects on cancer cell lines through Plk1 inhibition.
Showed modulation of apoptosis regulators leading to enhanced apoptosis in colon cancer cells.
Identified dual inhibition potential against AG and AA enzymes, indicating broader therapeutic applications.

Synthesis and Characterization

The synthesis typically involves several key steps:

  • Starting Materials : Isatoic anhydride or anthranilic acid as precursors.
  • Cyclization Reactions : Introduce the thioxo group and other substituents.
  • Characterization Techniques : High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm purity and structure.

Scientific Research Applications

Applications in Medicinal Chemistry

The applications of this compound in medicinal chemistry are extensive:

Anticancer Research

  • Plk1 Inhibition : The compound's ability to inhibit Plk1 suggests its utility in developing novel anticancer therapies. Studies indicate that it exhibits significant anti-proliferative effects on various cancer cell lines, particularly those exhibiting Plk1 overexpression.
  • Case Studies : Research has shown that derivatives of quinazoline compounds often demonstrate promising results against various cancer types, supporting the potential efficacy of this specific compound in clinical settings .

Antimicrobial Activity

Anti-inflammatory Properties

  • Some quinazoline derivatives exhibit anti-inflammatory effects, which could be relevant for therapeutic applications in treating inflammatory diseases. Although direct studies on this compound's anti-inflammatory properties are sparse, the broader class shows promise .

Analytical Techniques

To confirm the structural integrity and properties of this compound, analytical methods such as mass spectrometry and infrared spectroscopy are employed. These techniques help elucidate the molecular structure and ensure purity during synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with related quinazoline and benzamide derivatives.

Table 1: Structural Comparison of Quinazoline Derivatives

Compound Name / ID Core Structure Quinazoline Substituents Benzamide/Amide Substituents Key Functional Groups Reference ID
Target Compound Quinazoline 6-Br, 4-Oxo, 2-thioxo N-(3-(4-(2-Fluorophenyl)piperazin-1-yl)propyl) Thioxo, fluorophenyl-piperazine, methyl linker
3-(2-(Cyclopropylamino)quinazolin-6-yl)-4-methyl-N-(3-(trifluoromethyl)phenyl)benzamide (Compound 16) Quinazoline 6-Br, 4-Oxo N-(3-(Trifluoromethyl)phenyl) Trifluoromethylphenyl, cyclopropylamino
4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide Quinazoline 6-Br, 2,4-Dioxo N-(2-Methoxybenzyl) Dioxo, methoxybenzyl, butanamide linker
4-Bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide Chromene 4-Oxo, 2-Phenyl N-(4-Oxo-chromen-6-yl) Chromene core, bromophenyl
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide Benzoxazine N/A Piperazine-carboxamide Trifluoromethylpyridine, benzoxazine

Key Observations

Quinazoline Core Modifications :

  • The target compound’s 2-thioxo group contrasts with the 2,4-dioxo groups in ’s analog, which may reduce oxidative stability but enhance thiol-mediated binding .
  • The 6-bromo substitution is conserved in several analogs (e.g., Compound 16 in ), suggesting its role in steric or electronic modulation of target interactions .

’s methoxybenzyl substituent and butanamide linker may favor passive diffusion through membranes due to increased hydrophobicity .

Piperazine Moieties :

  • Piperazine derivatives (e.g., ) often enhance pharmacokinetic profiles. The target compound’s 2-fluorophenyl-piperazine may offer improved selectivity compared to unsubstituted piperazines .

Hypothetical Structure-Activity Relationships (SAR)

  • Thioxo vs. Oxo: The thione group in the target compound could enhance covalent or non-covalent interactions with cysteine-rich targets (e.g., kinases) compared to oxygen analogs .
  • Fluorophenyl-Piperazine : The 2-fluorine atom may reduce metabolic degradation of the piperazine ring, extending half-life .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can its purity be ensured during synthesis?

  • Methodological Answer : The compound's synthesis involves multi-step reactions, including the formation of the quinazolinone core, introduction of the thioxo group, and coupling with the fluorophenyl-piperazine-propyl-benzamide moiety. A domino synthesis approach, similar to I2/TBHP-mediated methods for related quinazolinones, can streamline the process by combining oxidation and cyclization steps . For purity control, use techniques like column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol. Monitor intermediates via TLC and confirm final purity (>95%) via HPLC with UV detection at 254 nm. Reaction optimization using Design of Experiments (DoE) can identify critical parameters (e.g., temperature, stoichiometry) .

Q. How can spectroscopic techniques confirm the compound’s structural integrity?

  • Methodological Answer :
  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks to key groups: the quinazolinone carbonyl (δ ~160-170 ppm in <sup>13</sup>C), thioxo (δ ~120-130 ppm), and fluorophenyl aromatic protons (δ ~7.0-7.5 ppm in <sup>1</sup>H) .
  • HRMS : Verify the molecular ion ([M+H]<sup>+</sup>) with <1 ppm mass error. For example, a calculated m/z of 606.0952 (C29H24BrFN5O2S) should match experimental HRMS .
  • FT-IR : Confirm functional groups (e.g., C=O stretch at ~1680 cm<sup>-1</sup>, C=S at ~1250 cm<sup>-1</sup>) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s biological efficacy?

  • Methodological Answer : Focus on modifying three regions:
  • Quinazolinone core : Introduce electron-withdrawing groups (e.g., Cl, NO2) at position 6 to enhance electrophilicity .
  • Piperazine substituent : Replace 2-fluorophenyl with bulkier aryl groups (e.g., 4-chlorophenyl) to assess steric effects on receptor binding .
  • Benzamide linker : Vary the methylene spacer length (e.g., propyl vs. pentyl) to optimize flexibility .
    Use parallel synthesis with automated liquid handlers to generate analogs. Evaluate biological activity via enzyme inhibition assays (e.g., IC50 determination) and compare with computational docking scores .

Q. How should researchers address contradictions in biological activity data across assays?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, co-solvents) or target selectivity.
  • Validate target engagement : Use biophysical methods like SPR (surface plasmon resonance) to measure direct binding affinity .
  • Control for off-target effects : Perform kinome-wide profiling (e.g., using KinomeScan) to identify non-specific interactions .
  • Replicate assays : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to confirm activity trends. For example, if cytotoxicity varies between MTT and ATP-based assays, check compound interference with detection reagents .

Q. What computational strategies predict this compound’s binding mode to its target?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Glide to dock the compound into the target’s active site (e.g., kinase ATP-binding pocket). Prioritize poses with hydrogen bonds to hinge regions (e.g., backbone NH of Glu91 in PKCθ) and π-π stacking with fluorophenyl .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and ligand-protein interaction fingerprints over time .
  • Free-energy calculations : Apply MM-PBSA/GBSA to estimate binding free energy (ΔGbind). Compare with experimental IC50 values to validate models .

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